(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
The compound "(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane" is a derivative of the 2,5-diazabicyclo[2.2.1]heptane family, which has been the subject of various synthetic studies due to its potential applications in drug discovery and as a building block in peptide synthesis. The interest in this compound and its derivatives stems from their unique bicyclic structure that can serve as a scaffold for the development of new pharmacophores and catalysts .
Synthesis Analysis
The synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives has been achieved through different strategies. One approach starts from l-4-hydroxyproline, a readily available chiral pool, and involves a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. This method has been optimized to increase the yield of the aminonitrile precursor, which is crucial for the preparation of the diamino acid derivative . Another synthesis route employs the directed metalation strategy to introduce C-substituents into the (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane framework, with the absolute configuration confirmed by NMR and X-ray crystallography .
Molecular Structure Analysis
The crystal structure of a related compound, (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, has been characterized, revealing the parent ring's molecular structure. The structure features protonated nitrogen sites and bromide ions that maintain the overall charge balance. A complex three-dimensional network of N—H⋯Br hydrogen bonds links the components within the crystal . This structural information is vital for understanding the conformational properties of the core bicyclic structure and its derivatives.
Chemical Reactions Analysis
The reactivity of substituted 2,5-diazabicyclo[2.2.1]heptanes has been explored, with methods proposed for their synthesis from precursors such as 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine. The presence of multiple conformations in solution has been indicated by 1H NMR spectroscopy, suggesting a degree of flexibility in the bicyclic system that could influence its reactivity and interaction with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the 2,5-diazabicyclo[2.2.1]heptane derivatives are closely related to their molecular structure. The conformational locking of the bicyclic core, as seen in the related bicyclo[3.2.0]heptane derivatives, suggests that the 2,5-diazabicyclo[2.2.1]heptane core also favors a boat-like conformation. This conformational preference is largely unaffected by various substitution patterns, which is an important consideration for the design of molecules with fixed spatial and directional orientation of pharmacophoric groups .
Scientific Research Applications
“(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane” is a chemical compound that is used as an active pharmaceutical intermediate . It’s also used in the preparation of 2-boc-5-(4-nitrophenyl)-2,5-diaza-bicyclo[2.2.1]heptane by reacting with p-nitrobenzene .
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B-Raf inhibitors : This compound can be used in the development of indazolylpyrazolo[1,5-a]pyrimidine analogs based B-Raf inhibitors . B-Raf is a protein that is involved in sending signals inside cells, and it plays a key role in regulating cell division and survival. B-Raf inhibitors are a class of drugs that are designed to prevent B-Raf from working improperly, which can stop cancer cells from growing.
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CCR2 antagonists : “(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane” can also be used to develop CCR2 antagonists . CCR2 is a receptor found on the surface of certain immune cells, and it plays a crucial role in the body’s inflammatory response. CCR2 antagonists are drugs that block the action of CCR2, and they can be used to treat a variety of inflammatory diseases.
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α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists : This compound can be used in the development of α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists . nAChRs are proteins that regulate the flow of ions across the cell membranes of neurons, and they play a key role in transmitting signals within the nervous system. Partial agonists are drugs that bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist.
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11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors : “(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane” can also be used to develop azabicyclic sulfonamide based 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . 11β-HSD1 is an enzyme that plays a crucial role in the conversion of inactive cortisone to active cortisol. Inhibitors of 11β-HSD1 can be used to treat a variety of metabolic disorders, including type 2 diabetes and obesity.
Safety And Hazards
properties
IUPAC Name |
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAWXZDXVOYLII-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467966 | |
Record name | (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | |
CAS RN |
113451-59-5 | |
Record name | (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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